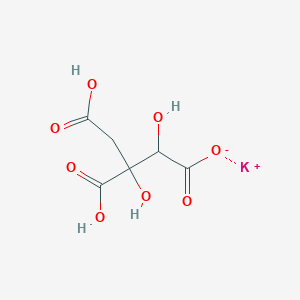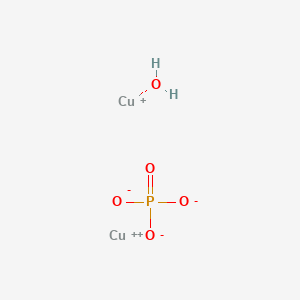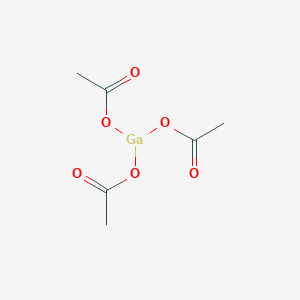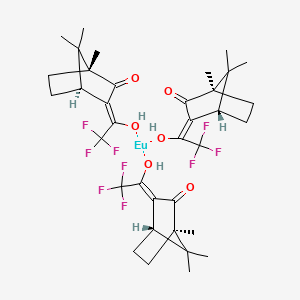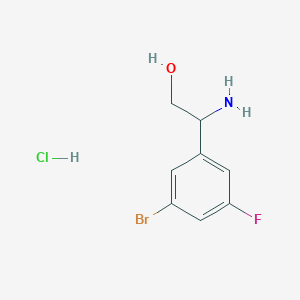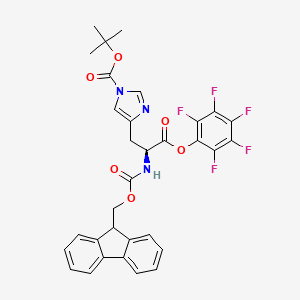
tert-Butyl (S)-4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-oxo-3-(perfluorophenoxy)propyl)-1H-imidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-His(Boc)-OPfp is a compound used in peptide synthesis. It is composed of fluorenylmethyloxycarbonyl (Fmoc) protected histidine (His) with a tert-butyloxycarbonyl (Boc) protecting group on the imidazole side chain and a pentafluorophenyl (OPfp) ester. This compound is crucial in solid-phase peptide synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fmoc-His(Boc)-OPfp is synthesized through a series of protection and activation steps. Initially, histidine is protected with a Boc group on the imidazole side chain. The Fmoc group is then attached to the amino group of histidine. Finally, the carboxyl group of the protected histidine is activated by converting it into a pentafluorophenyl ester. This activation is typically achieved using pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods: Industrial production of Fmoc-His(Boc)-OPfp follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient production and easy purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-His(Boc)-OPfp primarily undergoes nucleophilic substitution reactions. The pentafluorophenyl ester is highly reactive towards nucleophiles, making it an excellent leaving group in peptide bond formation .
Common Reagents and Conditions: Common reagents used in reactions involving Fmoc-His(Boc)-OPfp include bases like piperidine for Fmoc deprotection, and coupling reagents such as DCC or HBTU for peptide bond formation. The reactions are typically carried out in anhydrous solvents like dimethylformamide (DMF) to prevent hydrolysis .
Major Products Formed: The major products formed from reactions involving Fmoc-His(Boc)-OPfp are peptides with histidine residues. The Boc group is removed under acidic conditions, while the Fmoc group is removed using a base like piperidine .
Applications De Recherche Scientifique
Chemistry: In chemistry, Fmoc-His(Boc)-OPfp is used in the synthesis of peptides and proteins. Its stability and reactivity make it a preferred reagent for solid-phase peptide synthesis .
Biology: In biological research, peptides synthesized using Fmoc-His(Boc)-OPfp are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine: In medicine, peptides synthesized using Fmoc-His(Boc)-OPfp are used in the development of peptide-based drugs and vaccines. These peptides can act as therapeutic agents or as components of diagnostic assays .
Industry: In the industrial sector, Fmoc-His(Boc)-OPfp is used in the large-scale synthesis of peptides for various applications, including cosmetics, food additives, and biotechnological research .
Mécanisme D'action
The mechanism of action of Fmoc-His(Boc)-OPfp involves the activation of the carboxyl group of histidine, making it highly reactive towards nucleophiles. This reactivity facilitates the formation of peptide bonds during solid-phase peptide synthesis. The Fmoc and Boc protecting groups ensure that the amino and imidazole groups of histidine remain protected during the synthesis, preventing unwanted side reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Fmoc-His(Trt)-OH: Similar to Fmoc-His(Boc)-OPfp but with a trityl (Trt) protecting group on the imidazole side chain.
- Fmoc-His(Dnp)-OH: Contains a dinitrophenyl (Dnp) protecting group on the imidazole side chain.
- Fmoc-His(Mtt)-OH: Features a 4-methyltrityl (Mtt) protecting group on the imidazole side chain .
Uniqueness: Fmoc-His(Boc)-OPfp is unique due to its pentafluorophenyl ester, which provides high reactivity and efficiency in peptide bond formation. The Boc protecting group offers stability under acidic conditions, making it suitable for use in various synthetic applications .
Propriétés
Formule moléculaire |
C32H26F5N3O6 |
|---|---|
Poids moléculaire |
643.6 g/mol |
Nom IUPAC |
tert-butyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate |
InChI |
InChI=1S/C32H26F5N3O6/c1-32(2,3)46-31(43)40-13-16(38-15-40)12-22(29(41)45-28-26(36)24(34)23(33)25(35)27(28)37)39-30(42)44-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,39,42)/t22-/m0/s1 |
Clé InChI |
LRGNPXMUMGUURS-QFIPXVFZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
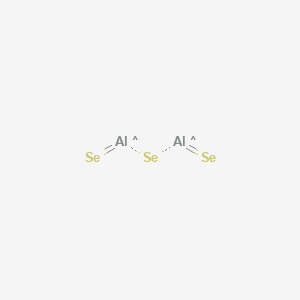
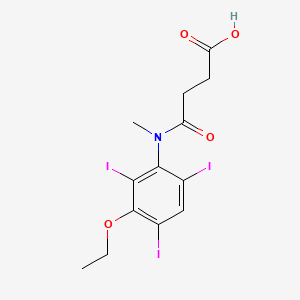
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
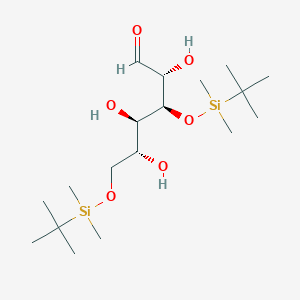
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
